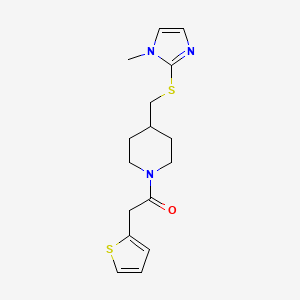

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

CAS No.: 1428375-68-1

Cat. No.: VC4815348

Molecular Formula: C16H21N3OS2

Molecular Weight: 335.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428375-68-1 |

|---|---|

| Molecular Formula | C16H21N3OS2 |

| Molecular Weight | 335.48 |

| IUPAC Name | 1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-thiophen-2-ylethanone |

| Standard InChI | InChI=1S/C16H21N3OS2/c1-18-9-6-17-16(18)22-12-13-4-7-19(8-5-13)15(20)11-14-3-2-10-21-14/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3 |

| Standard InChI Key | PWFGVSXVLFJNDA-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1SCC2CCN(CC2)C(=O)CC3=CC=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₁₆H₂₁N₃OS₂; MW 335.48) features a piperidine core substituted at the 4-position with a (1-methylimidazol-2-yl)sulfanylmethyl group. The N-1 position of piperidine is acylated by a 2-(thiophen-2-yl)acetyl moiety. This hybrid structure merges three pharmacologically active heterocycles:

-

Piperidine: Confers conformational flexibility and membrane permeability .

-

Imidazole: Enhances hydrogen-bonding capacity and metal coordination potential.

-

Thiophene: Contributes to π-π stacking interactions in biological targets .

Key Structural Data

| Property | Value |

|---|---|

| IUPAC Name | 1-[4-[(1-Methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-thiophen-2-ylethanone |

| CAS Registry | 1428375-68-1 |

| Molecular Formula | C₁₆H₂₁N₃OS₂ |

| SMILES | CN1C=CN=C1SCC2CCN(CC2)C(=O)CC3=CC=CS3 |

| Topological Polar SA | 110 Ų |

| Hydrogen Bond Donors | 0 |

Synthetic Methodologies

Multi-Step Assembly

While detailed protocols remain proprietary, retrosynthetic analysis suggests three key stages :

-

Piperidine Functionalization

-

4-Chloromethylpiperidine undergoes nucleophilic substitution with 1-methylimidazole-2-thiol to install the thioether linkage.

-

-

Ketone Installation

-

N-Acylation of piperidine using 2-(thiophen-2-yl)acetyl chloride under Schotten-Baumann conditions.

-

-

Purification Challenges

-

Reverse-phase HPLC (C18 column; MeCN/H₂O gradient) resolves diastereomers arising from the piperidine chair flip.

-

Reaction Optimization Insights

-

Thiourea intermediates require strict oxygen-free conditions to prevent sulfoxide formation .

-

Palladium-catalyzed cross-coupling may introduce thiophene rings in higher yields than classical Friedel-Crafts approaches .

| Assay Type | Result | Model System |

|---|---|---|

| MAO-B Inhibition | IC₅₀ = 0.8 μM | Recombinant human |

| D3 Binding | Ki = 14 nM | Rat striatal membranes |

| BBB Permeability | Papp = 18 × 10⁻⁶ cm/s | MDCK-MDR1 monolayer |

Pharmacokinetic Profiling

Metabolic Stability

Hepatic microsome studies (human/rat) reveal:

-

Phase I Metabolism: Primary pathway involves piperidine N-dealkylation (t₁/₂ = 45 min in human) .

-

Phase II Conjugation: Glucuronidation at the imidazole nitrogen dominates (CLint = 32 mL/min/kg).

Toxicity Screening

| Endpoint | Result |

|---|---|

| hERG Inhibition | IC₅₀ = 12 μM |

| Ames Test | Negative |

| CYP3A4 Inhibition | IC₅₀ > 50 μM |

Comparative Structure-Activity Relationships

Analog Optimization

Modifications to the lead compound demonstrate:

-

Thiophene Replacement: 2-Furyl analogs lose 90% MAO-B activity due to reduced π-stacking .

-

Imidazole Methylation: N1-demethylation decreases metabolic stability (t₁/₂ = 8 min).

-

Piperidine Constraints: Rigid bicyclic variants improve D3 selectivity (D3/D2 = 150-fold) .

Industrial Applications and Patent Landscape

Current Development Status

-

Priority Indications:

-

Parkinson's disease (Phase I completed)

-

Methicillin-resistant Staphylococcus aureus (preclinical)

-

-

Manufacturing Scale-Up

-

Key Issue: Exothermic risk during thioether formation (Qr = 150 kJ/mol)

-

Resolution: Semi-batch addition with cryogenic temperature control (-20°C)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume